molecular formula C6H3ClFNO3S B14841137 4-Fluoro-6-formylpyridine-2-sulfonyl chloride

4-Fluoro-6-formylpyridine-2-sulfonyl chloride

Cat. No.: B14841137
M. Wt: 223.61 g/mol
InChI Key: XALNJXKXNXTYQT-UHFFFAOYSA-N
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Description

4-Fluoro-6-formylpyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C6H3ClFNO3S and a molecular weight of 223.61 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride typically involves the introduction of fluorine and sulfonyl chloride groups onto a pyridine ring. One common method involves the treatment of a fluorinated pyridine precursor with sulfonyl chloride reagents under controlled conditions. For example, the commercially available 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then subjected to further reactions to introduce the formyl and sulfonyl chloride groups .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize efficient fluorinating and sulfonylating reagents, along with optimized reaction conditions to achieve the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophilesThe fluorine atom enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-formylpyridine-2-sulfonyl chloride is unique due to the combination of fluorine, formyl, and sulfonyl chloride groups on the pyridine ring.

Properties

Molecular Formula

C6H3ClFNO3S

Molecular Weight

223.61 g/mol

IUPAC Name

4-fluoro-6-formylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClFNO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H

InChI Key

XALNJXKXNXTYQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)F

Origin of Product

United States

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